N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide
Description
N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with an ethyl group, a 3-oxopropyl chain, and a 4-methoxyphenyl-piperazine moiety. The compound’s synthesis likely involves Buchwald–Hartwig coupling or nucleophilic substitution to attach the piperazine moiety, followed by sulfonamide formation . While direct biological data for this compound are unavailable, structurally related analogs exhibit activity against targets such as protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrase .
Properties
CAS No. |
889957-88-4 |
|---|---|
Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-ethyl-4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-23-30(27,28)21-11-4-18(5-12-21)6-13-22(26)25-16-14-24(15-17-25)19-7-9-20(29-2)10-8-19/h4-5,7-12,23H,3,6,13-17H2,1-2H3 |
InChI Key |
AXKKRESHOVAKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine intermediate.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to these targets. The methoxyphenyl group may contribute to the compound’s affinity for certain receptors, while the benzenesulfonamide moiety can influence its solubility and stability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Structure: The target compound’s benzenesulfonamide core distinguishes it from benzamide (Compound 37) and heterocyclic (furopyrimidinone, quinazoline-dione) analogs . Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides, influencing solubility and target binding.
Substituent Effects: The 4-methoxyphenyl-piperazine group is a common pharmacophore across analogs, suggesting its role in modulating electronic properties (e.g., methoxy’s electron-donating effect) and steric interactions. N-ethyl in the target compound may improve lipophilicity (clogP ~3.5 estimated) compared to polar groups like carbamoyl (Compound 37) or amino (Compound 5d) .
Physicochemical Properties :
Biological Activity
N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine ring, a benzenesulfonamide moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 373.51 g/mol. The IUPAC name provides insight into its complex structure, indicating multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O2S |
| Molecular Weight | 373.51 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Sulfonamide Formation : The reaction of the piperazine derivative with benzenesulfonyl chloride leads to the formation of the sulfonamide linkage.
- Introduction of Methoxy Group : The methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. In vivo studies have demonstrated that compounds with similar structures can significantly reduce inflammation in animal models, such as carrageenan-induced paw edema in rats . The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators.
Neuroprotective Properties
The piperazine moiety in the compound has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds containing piperazine rings have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy :
- Investigation of Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
